molecular formula C13H13N3O3 B1408881 Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1704066-60-3

Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B1408881
CAS No.: 1704066-60-3
M. Wt: 259.26 g/mol
InChI Key: PEOFODVJAKPPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The unique structure of this compound, which includes a cyano group, a methoxy group, and an ester functional group, makes it a valuable scaffold for the development of new drugs and chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. One common method involves the use of a multicomponent reaction, where 2-aminopyridine, an aldehyde, and an isocyanide are reacted together in the presence of a catalyst to form the imidazo[1,2-a]pyridine core . The cyano and methoxy groups can be introduced through subsequent functionalization reactions, such as nucleophilic substitution or metal-catalyzed coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize readily available starting materials and efficient catalytic systems to ensure high yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming increasingly important in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles (e.g., halides, amines, organometallic reagents). Reaction conditions typically involve the use of solvents such as dichloromethane, ethanol, or acetonitrile, and may require heating or cooling to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl group, while reduction of the cyano group can produce an amine. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate has numerous applications in scientific research, including:

    Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials.

    Biology: In biological research, the compound is used as a probe to study enzyme activity, protein-ligand interactions, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for the treatment of cancer, infectious diseases, and neurological disorders.

    Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

Comparison with Similar Compounds

Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:

    Indole Derivatives: Indole derivatives are another class of heterocyclic compounds with diverse biological activities.

    Coumarin Derivatives: Coumarin derivatives are known for their anticoagulant and antimicrobial properties.

    Cycloalkanes: Cycloalkanes are simple cyclic hydrocarbons with limited biological activity.

The uniqueness of this compound lies in its combination of functional groups and its ability to interact with a variety of biological targets, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-4-19-13(17)11-8(2)15-12-9(7-14)10(18-3)5-6-16(11)12/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOFODVJAKPPCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC(=C2C#N)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 6
Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.